Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate
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Overview
Description
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate typically involves the nitration of an indole precursor followed by esterification. One common method starts with the nitration of 3-indolepropanoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-Amino-3-(5-amino-3-indolyl)propanoate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive indole core.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Nitro-3-(5-nitro-2-indolyl)propanoate
- Ethyl 2-Nitro-3-(5-nitro-4-indolyl)propanoate
- Ethyl 2-Nitro-3-(5-nitro-6-indolyl)propanoate
Uniqueness
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The position of the nitro groups can affect the compound’s ability to interact with biological targets and its overall stability .
Properties
Molecular Formula |
C13H13N3O6 |
---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
ethyl 2-nitro-3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13N3O6/c1-2-22-13(17)12(16(20)21)5-8-7-14-11-4-3-9(15(18)19)6-10(8)11/h3-4,6-7,12,14H,2,5H2,1H3 |
InChI Key |
GMDGUQAKAZCNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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